3-Ethoxy-4,5-dimethoxyphenethylamine
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Overview
Description
3-Ethoxy-4,5-dimethoxyphenethylamine, also known as 3,4-dimethoxy-5-ethoxyphenethylamine, is a lesser-known psychedelic drug. It is an analog of mescaline and was first synthesized by Alexander Shulgin. This compound is known for producing mental insights, entactogenic effects similar to MDMA, and activation effects akin to TOMSO. The dosage range for metaescaline is typically between 200-350 mg, with effects lasting 8-12 hours .
Preparation Methods
3-Ethoxy-4,5-dimethoxyphenethylamine can be synthesized through various synthetic routes. One common method involves the ethylation of 3,4-dimethoxyphenethylamine. The reaction conditions typically include the use of ethyl iodide and a base such as potassium carbonate in a solvent like acetone. The reaction is carried out under reflux conditions to yield metaescaline .
the general principles of organic synthesis and purification would apply, including the use of chromatography for purification and crystallization for obtaining the final product in solid form .
Chemical Reactions Analysis
3-Ethoxy-4,5-dimethoxyphenethylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of metaescaline can yield the corresponding amine. Reducing agents such as lithium aluminum hydride are typically used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction yields amines .
Scientific Research Applications
Chemistry: 3-Ethoxy-4,5-dimethoxyphenethylamine is used as a reference compound in the study of phenethylamine derivatives and their structure-activity relationships.
Biology: Research on metaescaline includes its effects on neurotransmitter systems and its potential as a tool for understanding the mechanisms of psychedelics.
Medicine: Although not widely used in clinical settings, metaescaline’s entactogenic effects have been explored for potential therapeutic applications, similar to those of MDMA.
Mechanism of Action
3-Ethoxy-4,5-dimethoxyphenethylamine exerts its effects primarily through the serotonin 5-HT2A receptor, similar to other psychedelics like mescaline and LSD. It acts as an agonist at this receptor, leading to altered states of consciousness and perceptual changes. The molecular targets and pathways involved include the activation of the serotonin receptor, which in turn affects various downstream signaling pathways in the brain .
Comparison with Similar Compounds
3-Ethoxy-4,5-dimethoxyphenethylamine is structurally similar to other phenethylamines, including:
Mescaline: The parent compound, known for its use in traditional rituals and its psychedelic effects.
Thio-metaescaline (TME): A series of compounds similar in structure to metaescaline, with variations in the ethoxy group being replaced by a thioether group.
This compound’s uniqueness lies in its specific substitution pattern, which imparts distinct pharmacological properties compared to other phenethylamines .
Properties
CAS No. |
90132-31-3 |
---|---|
Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.28 |
IUPAC Name |
2-(3-ethoxy-4,5-dimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C12H19NO3/c1-4-16-11-8-9(5-6-13)7-10(14-2)12(11)15-3/h7-8H,4-6,13H2,1-3H3 |
InChI Key |
HNBAVLIQFTYMAX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OC)OC)CCN |
Canonical SMILES |
CCOC1=CC(=CC(=C1OC)OC)CCN |
90132-31-3 | |
Origin of Product |
United States |
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